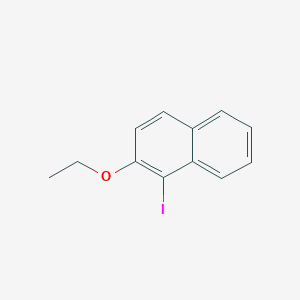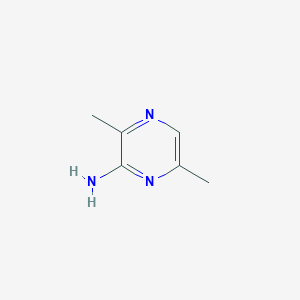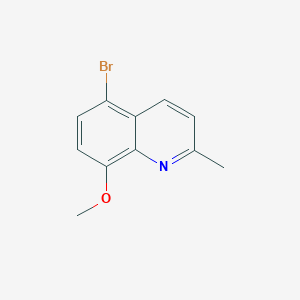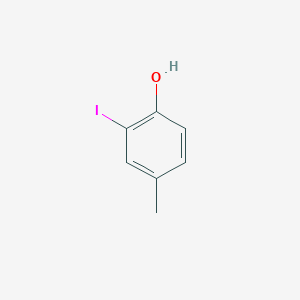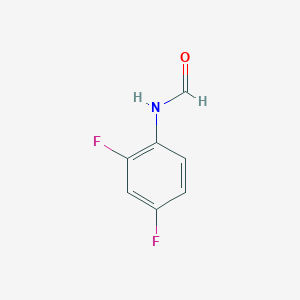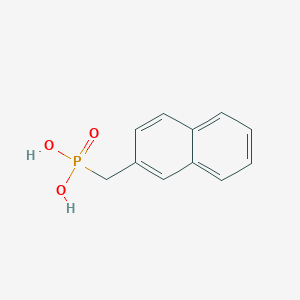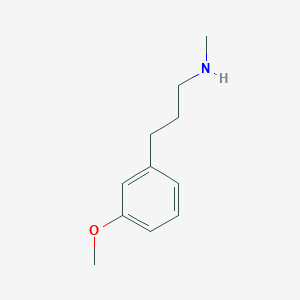![molecular formula C11H17NO3 B175271 tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 152533-47-6](/img/structure/B175271.png)
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Übersicht
Beschreibung
“tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate” is a chemical compound with the molecular formula C11H17NO3 . It is used as a reactant in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” is a complex process that involves several steps . Unfortunately, the specific details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic heptane ring structure with a carboxylate functional group .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available in the search results .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 211.26 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate is involved in various synthetic processes. For instance, its synthesis has been described through the ring-opening of N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, leading to new scaffolds for substituted piperidines and further chemical transformations (Harmsen et al., 2011). Another study achieved the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, providing a starting point for novel compounds and exploring chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Applications in Peptidomimetics
The compound has been used in the synthesis of glutamic acid analogues, such as tert-butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate, for applications in peptidomimetics (Hart & Rapoport, 1999). Additionally, chirospecific syntheses of 7-azabicycloheptane amino acids, useful for generating peptidomimetics as conformational probes, have been reported using methods involving thiolactam sulfide contraction and transannular alkylation (Campbell & Rapoport, 1996).
Catalytic and Chemical Transformations
The compound has found use in catalytic processes, such as the asymmetric cyclopropanation of olefins using a dirhodium(II) complex of a related azabicyclo[2.2.1]heptane carboxylic acid (Bertilsson & Andersson, 2000). It is also involved in the synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solutions (Waldmann & Braun, 1991).
Enantioselective Synthesis
Enantioselective syntheses of this compound and its derivatives have been reported, such as the scalable enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a precursor in the synthesis of A2a receptor antagonists (Wirz et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIJVOQGKJHEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570393 | |
| Record name | tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152533-47-6 | |
| Record name | tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


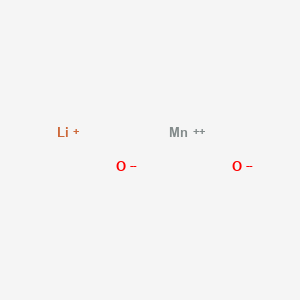
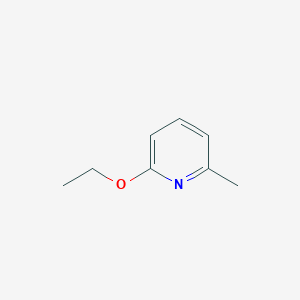

![2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B175209.png)
![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)
